N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide
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Description
N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive component of marijuana. MMB-FUBINACA has gained popularity in the research community due to its high potency and selectivity for the CB1 receptor.
Scientific Research Applications
Pharmacological Effects and Toxicology
Research has investigated the toxicokinetics, metabolism, and analytical toxicology of NBOMe derivatives, a class of designer hallucinogenic drugs, which includes compounds similar to N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide. These substances act as potent serotonin 5-HT2A receptor agonists, leading to significant psychoactive effects. Studies have explored their metabolism in human liver microsomes, revealing extensive metabolic transformations, such as hydroxylation and O-demethylation, which are crucial for understanding their pharmacokinetics and potential toxicological profiles (Richter et al., 2019).
Analytical Characterization
The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, closely related to N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, has been extensively studied. These analyses include methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), providing insight into their chemical properties and assisting in the identification of these compounds in forensic and clinical toxicology (Zuba & Sekuła, 2013).
Synthesis and Chemical Applications
Research on the synthesis of related compounds emphasizes the development of efficient methods for preparing molecules with controlled molecular architecture. For instance, dendritic macromolecules based on dendritic fragments have been synthesized using a convergent growth approach, starting from the periphery of the molecule and progressing inward. Such methodologies are fundamental for creating complex chemical structures for various applications, including materials science and drug development (Hawker & Fréchet, 1990).
properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-6-13(7-9-14)19-17(21)16(20)18-11-12-4-3-5-15(10-12)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBCHLTUJZFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide |
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